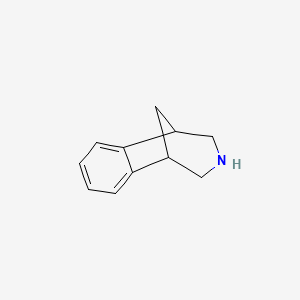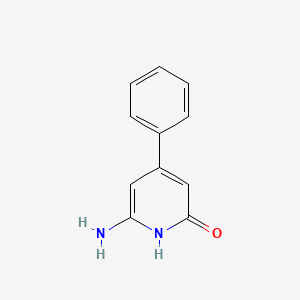
2-Isopropylidenesuccinic acid mono-ethyl ester
Vue d'ensemble
Description
2-Isopropylidenesuccinic acid mono-ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular ester is derived from succinic acid, which is a dicarboxylic acid, and isopropylidene, a functional group containing a double bond between two carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylidenesuccinic acid mono-ethyl ester typically involves the esterification of 2-Isopropylidenesuccinic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this ester can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylidenesuccinic acid mono-ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent acid and alcohol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: 2-Isopropylidenesuccinic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
2-Isopropylidenesuccinic acid mono-ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those involving ester functionalities.
Industry: It is used in the production of fragrances and flavorings due to its pleasant smell.
Mécanisme D'action
The mechanism of action of 2-Isopropylidenesuccinic acid mono-ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropylidenesuccinic acid mono-methyl ester
- 2-Isopropylidenesuccinic acid mono-propyl ester
- 2-Isopropylidenesuccinic acid mono-butyl ester
Uniqueness
2-Isopropylidenesuccinic acid mono-ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ slightly from its methyl, propyl, and butyl counterparts due to the varying chain lengths of the ester groups.
Propriétés
IUPAC Name |
3-ethoxycarbonyl-4-methylpent-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-13-9(12)7(6(2)3)5-8(10)11/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFWPPTASWDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)










